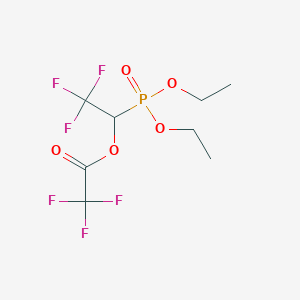

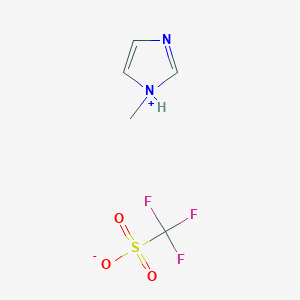

![molecular formula C17H34N2O4S B6328321 1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] CAS No. 945683-37-4](/img/structure/B6328321.png)

1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4], is an ionic liquid that has been studied for its potential use in various scientific research applications. This compound is a member of the imidazolium family of ionic liquids, which are salts composed of an organic cation and an inorganic anion. BDiMIM [OcSO4] has a wide variety of properties, including thermal stability, non-flammability, and low vapor pressure, that make it attractive for use in a range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Solubility and Micellization Studies

Research has shown that trisubstituted imidazolium-based ionic liquids, such as BDiMIM[OcSO4], affect the critical micelle concentration (cmc) of surfactants like sodium dodecylsulfate (SDS) in aqueous media. This influence is pivotal for understanding micellization behavior, which is crucial in detergency, emulsification, and drug delivery systems. Studies using techniques like conductometry and pyrene fluorescence probe analysis have provided insights into the temperature-dependent variations in cmc and the thermodynamics of micellization processes (Pal & Pillania, 2014).

Liquid-Liquid Equilibria

The study of liquid-liquid equilibria (LLE) in binary systems containing ionic liquids and hydrocarbons is essential for understanding the solubility and miscibility of ionic liquids in various solvents. This knowledge is crucial for applications in separation processes and chemical synthesis. Research on LLE involving BDiMIM[OcSO4] and hydrocarbons has provided valuable data for predicting liquidus curves and understanding the solubility behavior of ionic liquids in organic solvents (Domańska, Pobudkowska, & Eckert, 2006).

Thermophysical Properties

The thermophysical properties of BDiMIM[OcSO4], including density, excess molar volumes, and enthalpies, have been extensively studied. These properties are critical for designing and optimizing processes in chemical engineering and material science. Research has shown that BDiMIM[OcSO4] exhibits unique behavior in solutions with hydrocarbons and alcohols, which is essential for applications in solvent extraction and catalysis (Domańska, Pobudkowska, & Wiśniewska, 2006).

Ultrafast Solvent Dynamics

Understanding the ultrafast solvent dynamics of ionic liquids like BDiMIM[OcSO4] is crucial for applications in fast chemical reactions and advanced material science. Studies employing optical heterodyne-detected Raman-induced Kerr-effect spectroscopy (OHD-RIKES) have provided insights into the effects of cation and anion substitution on the low-frequency librational modes of ionic liquids, which is significant for designing ionic liquids with tailored properties for specific applications (Giraud, Gordon, Dunkin, & Wynne, 2003).

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application in high-temperature processes, such as lubrication, thermal fluids, and high-temperature organic reactions. Research on the thermal stability of BDiMIM[OcSO4] using thermogravimetric analysis (TG) has shown that it is one of the more thermally stable imidazolium ionic liquids, which broadens its potential applications in industrial processes (Salgado, Villanueva, Parajó, & Fernández, 2013).

Eigenschaften

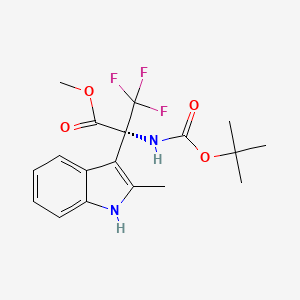

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRGWXSVEYENPA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)